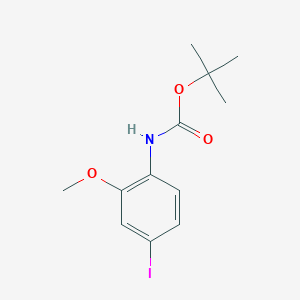

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMZDSPHGUAIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate

An In-Depth Technical Guide to tert-Butyl N-(4-iodo-2-methoxyphenyl)carbamate

This guide provides a comprehensive technical overview of this compound, a crucial chemical intermediate in modern organic synthesis and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, synthesis protocols, and significant applications, with a focus on the underlying scientific principles and practical considerations.

Introduction: A Versatile Building Block

This compound is a substituted aromatic compound featuring a methoxy group, an iodine atom, and a tert-butoxycarbonyl (Boc) protected amine on a benzene ring. Its strategic combination of functional groups makes it a highly valuable precursor in the synthesis of complex organic molecules. The Boc group serves as a reliable protecting group for the amine, which can be selectively removed under acidic conditions. The iodo- and methoxy-substituted phenyl ring provides a scaffold that can be further functionalized, most notably through cross-coupling reactions, making it a key component in the synthesis of various pharmaceutical agents. One of the most significant applications of this compound is as an intermediate in the synthesis of Crizotinib, a targeted therapy for non-small cell lung cancer.[1][2][3]

Chemical Structure and Physicochemical Properties

The structure of this compound is characterized by a benzene ring substituted at positions 1, 2, and 4. The carbamate group is attached at position 1, a methoxy group at position 2, and an iodine atom at position 4. This arrangement of functional groups dictates its reactivity and utility in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 877399-60-5 | [4] |

| Molecular Formula | C12H16INO3 | [5] |

| Molecular Weight | 349.17 g/mol | [6] |

| Appearance | Semi-solid | [6] |

| Monoisotopic Mass | 349.0175 Da | [5] |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)OC | [5] |

| InChIKey | UEMZDSPHGUAIEF-UHFFFAOYSA-N | [5] |

Spectroscopic Data Interpretation

-

¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The methoxy group protons would appear as a singlet around 3.8 ppm. The aromatic protons would present as a set of multiplets in the 6.5-7.5 ppm region, with their splitting patterns determined by their coupling with each other. The NH proton of the carbamate would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show characteristic peaks for the quaternary carbon and the methyl carbons of the tert-butyl group. The methoxy carbon would also be present. The aromatic carbons would appear in the 110-150 ppm range, with the carbon attached to the iodine atom being significantly influenced by the heavy atom effect. The carbonyl carbon of the carbamate would be observed further downfield.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of iodine would be a key feature in identifying the compound.

Synthesis and Mechanistic Insights

The most common and logical synthetic route to this compound is the protection of the amino group of 4-iodo-2-methoxyaniline using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a standard procedure for introducing the Boc protecting group onto an amine.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of the 4-iodo-2-methoxyaniline acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the departure of the leaving group, which subsequently decomposes into carbon dioxide and tert-butanol. The use of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is often employed to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.[10][11][12]

Sources

- 1. Pharmaceutical grade 877399-00-3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine In Stock [senovaph.com]

- 2. Manufacturer supply Crizotinib 877399-52-5 with sufficient stock and high standard [whsysbio.net]

- 3. Crizotinib | 877399-52-5 [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. PubChemLite - this compound (C12H16INO3) [pubchemlite.lcsb.uni.lu]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. rsc.org [rsc.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

physical properties of N-Boc-4-iodo-2-methoxyaniline derivatives

Technical Guide: Physical Properties & Synthetic Utility of N-Boc-4-iodo-2-methoxyaniline

Executive Summary

N-Boc-4-iodo-2-methoxyaniline (CAS: 474564-46-4) is a critical intermediate in medicinal chemistry, particularly in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs) and other kinase-targeting small molecules. Its structural value lies in the orthogonal reactivity it offers: the iodine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the tert-butyloxycarbonyl (Boc) group protects the aniline nitrogen from unwanted nucleophilic participation or oxidation, simultaneously modulating the solubility profile of the scaffold.

This guide provides a comprehensive technical profile, including physicochemical properties, a validated synthesis protocol, and analytical characterization standards.[1]

Part 1: Structural Identity & Physicochemical Profile

Unlike its unprotected parent (4-iodo-2-methoxyaniline), the N-Boc derivative exhibits enhanced lipophilicity and stability. The bulky tert-butyl group disrupts the strong intermolecular H-bonding typical of primary anilines, generally resulting in better solubility in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

Table 1: Physicochemical Specifications

| Property | Specification / Value | Notes |

| IUPAC Name | tert-butyl (4-iodo-2-methoxyphenyl)carbamate | |

| CAS Number | 474564-46-4 | |

| Molecular Formula | C | |

| Molecular Weight | 349.17 g/mol | |

| Physical State | Off-white to pale yellow solid | Crystalline or semi-crystalline powder.[2] |

| Melting Point | 135–145 °C (Estimated) | Based on structural analogs (e.g., N-Boc-4-iodoaniline MP: 144°C). |

| Solubility | High: DCM, THF, EtOAc, DMSOLow: Water, Hexanes | Boc group imparts significant lipophilicity. |

| LogP (Predicted) | ~3.1 – 3.5 | Suitable for organic phase extraction. |

| pKa (Conj. Acid) | ~ -1.0 (Carbamate oxygen) | The NH proton is non-basic; deprotonation requires strong base (e.g., NaH). |

Part 2: Synthesis & Purification Protocol

Objective: Efficient conversion of 4-iodo-2-methoxyaniline to its N-Boc derivative while preventing iodine migration or oxidation.

Reagents & Materials

-

Starting Material: 4-iodo-2-methoxyaniline (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (Boc

O) (1.2 – 1.5 equiv) -

Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) or Triethylamine (Et

N) (2.0 equiv)

Step-by-Step Methodology

-

Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-iodo-2-methoxyaniline (10 mmol) in anhydrous THF (50 mL).

-

Addition: Add Et

N (20 mmol) followed by DMAP (0.5 mmol). Cool the solution to 0°C. -

Reaction: Add Boc

O (12 mmol) dissolved in a small volume of THF dropwise over 15 minutes.-

Note: Gas evolution (CO

) is not typical here, but mild exothermicity may occur.

-

-

Reflux: Remove the ice bath and heat the mixture to mild reflux (60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting amine (lower R

, stains purple with ninhydrin) should disappear, replaced by a higher R -

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve residue in EtOAc (100 mL) and wash sequentially with:

-

1M HCl (2 x 30 mL) – Critical to remove unreacted amine and DMAP.

-

Sat. NaHCO

(2 x 30 mL) -

Brine (1 x 30 mL)

-

-

Dry over Na

SO

-

-

Purification:

-

Preferred: Recrystallization from hot Hexane/EtOAc (10:1).

-

Alternative: Flash Column Chromatography (SiO

, 0-10% EtOAc in Hexanes).

-

Workflow Visualization

Figure 1: Synthetic workflow for the Boc-protection of 4-iodo-2-methoxyaniline.

Part 3: Analytical Characterization (Validation)

Due to the specific nature of this derivative, experimental spectra may vary slightly by solvent. The following are the expected diagnostic signals required to validate structural integrity.

Predicted H NMR (400 MHz, CDCl )

-

8.05 (d,

-

7.25 (dd,

-

7.15 (d,

-

7.00 (br s, 1H): Carbamate NH proton. Broadens or disappears with D

-

3.85 (s, 3H): Methoxy (-OCH

- 1.52 (s, 9H): Boc tert-butyl group. Strong singlet.

Mass Spectrometry (ESI)

-

[M+H]

: Not typically observed for Boc groups (labile). -

[M+Na]

: ~372.0 m/z (Dominant).[4] -

[M - Boc + H]

: ~250.0 m/z (Fragment corresponding to the parent aniline).

Part 4: Synthetic Utility & Applications

The N-Boc-4-iodo-2-methoxyaniline scaffold is designed for chemoselective functionalization . The Iodine atom is electronically activated for oxidative addition by Palladium, while the Boc group prevents catalyst poisoning by the amine nitrogen.

Primary Application: Suzuki-Miyaura Coupling

This reaction is used to attach aryl or heteroaryl groups to the 4-position, common in building the "tail" sections of kinase inhibitors.

-

Catalyst System: Pd(dppf)Cl

or Pd(PPh -

Base: K

CO -

Solvent: Dioxane/Water (4:1).

-

Outcome: The Boc group remains stable under these mild basic conditions (up to 90°C), allowing for subsequent deprotection (TFA/DCM) to yield the functionalized aniline.

Reactivity Pathway Diagram

Figure 2: Divergent synthetic pathways utilizing the iodo-handle while preserving the amine protection.

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for Boc protection and stability).

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Context for coupling iodo-anilines).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329766580 (N-Boc-4-iodoaniline - Analog Data).

-

Sigma-Aldrich. (2024). Safety Data Sheet: N-Boc-4-iodoaniline. (Used for hazard extrapolation).

Sources

solubility of tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate in organic solvents

An In-depth Technical Guide to the Solubility of tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis and organic chemistry. In the absence of extensive published quantitative data, this document establishes a predictive solubility profile based on a rigorous analysis of the molecule's structural components. Furthermore, it presents a detailed, self-validating experimental protocol for researchers to quantitatively determine the solubility of this compound in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Imperative of Solubility

This compound is a valuable building block in modern organic synthesis. Its utility is intrinsically linked to its solubility, a fundamental physicochemical property that governs every stage of its application, from reaction kinetics in a homogenous phase to the efficiency of its purification via crystallization or chromatography. An informed selection of solvents is paramount for maximizing yield, ensuring purity, and developing scalable processes.

This guide moves beyond simple data provision to explain the causal relationships between the compound's molecular architecture and its solubility behavior. By understanding why it dissolves in certain solvents and not others, researchers can make more intelligent, predictive decisions in their experimental designs.

Molecular Structure Analysis and Predicted Solubility

The solubility of any compound is dictated by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[1] this compound (Figure 1) possesses distinct regions of varying polarity, which results in a nuanced solubility profile.

-

Nonpolar Moieties: The molecule contains a bulky tert-butyl group and a substituted aromatic ring . The tert-butyl group, in particular, is highly lipophilic and contributes significantly to the compound's affinity for nonpolar or weakly polar solvents.[2]

-

Polar Moieties: The carbamate linker (-NH-COO-) is a key polar feature. The N-H group can act as a hydrogen bond donor, while the carbonyl and ether oxygens are hydrogen bond acceptors. The methoxy group (-OCH₃) on the phenyl ring also adds to the molecule's polarity. These features promote solubility in polar solvents.[2]

-

The Iodo Group: The iodine atom is large and polarizable, contributing to van der Waals forces and dipole-dipole interactions, which can influence solubility in various solvents.

Based on this structural analysis, we can predict the compound's solubility across different solvent classes. The following table summarizes these predictions, providing a practical starting point for solvent screening.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Heptane, Toluene | Low to Moderate | The large, nonpolar surface area from the tert-butyl and aromatic groups will drive some solubility, but the polar carbamate will limit it. Toluene may be slightly better due to potential π-stacking interactions. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | These solvents effectively solvate both the polar and nonpolar regions of the molecule. Their ability to accept hydrogen bonds and engage in dipole-dipole interactions makes them excellent candidates for high solubility.[2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can hydrogen bond with the carbamate group. However, the bulky nonpolar regions may disrupt the solvent's hydrogen-bonding network, limiting overall solubility compared to polar aprotic solvents. |

| Highly Polar | Water | Insoluble | The molecule's significant nonpolar character and large size make it hydrophobic and thus insoluble in water.[3] |

Quantitative Determination of Solubility: A Validating Protocol

To move from prediction to precise quantification, a robust experimental protocol is essential. The following method describes a standard procedure for determining the equilibrium solubility of the title compound using High-Performance Liquid Chromatography (HPLC) for concentration analysis. This protocol is designed as a self-validating system, incorporating the generation of a calibration curve to ensure data accuracy.

Required Materials and Equipment

-

This compound

-

Candidate solvents (HPLC grade)

-

Analytical balance (4-decimal place)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

Part A: HPLC Calibration Curve Generation

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask. This will be your stock solution of known concentration (~1 mg/mL).

-

Serial Dilutions: Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution.

-

HPLC Analysis: Inject each standard into the HPLC system. Record the peak area corresponding to the compound.

-

Curve Plotting: Plot the peak area (y-axis) versus the known concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration.

Part B: Sample Preparation and Equilibration [3][4]

-

Add Excess Solid: Add an excess amount of this compound to a vial (e.g., 20-30 mg). The presence of undissolved solid at the end of the experiment is critical to ensure the solution is saturated.

-

Add Solvent: Add a precise volume of the test solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 to 48 hours. This duration should be sufficient to reach equilibrium, but longer times may be necessary and should be verified.

Part C: Sample Analysis and Calculation

-

Phase Separation: After equilibration, let the vial stand to allow the solid to settle. For finer suspensions, centrifuge the vial to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to ensure the concentration falls within the linear range of your calibration curve. The dilution factor must be recorded accurately.

-

HPLC Injection: Inject the diluted sample into the HPLC and record the peak area.

-

Calculation: Use the peak area and the calibration curve equation to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility of the compound in the test solvent.

Causality and Experimental Rationale

The choice of experimental parameters and the interpretation of solubility data are grounded in chemical principles.

The "Why" Behind Solvent Choice

The predicted high solubility in polar aprotic solvents like DCM and THF stems from their ability to offer both dipole-dipole interactions for the polar carbamate and methoxy groups, and weak van der Waals forces for the nonpolar regions. They strike a balance, effectively solvating the entire molecule. In contrast, highly structured polar protic solvents like water are poor choices because the energetic cost of disrupting their strong hydrogen-bonding network to accommodate the large, nonpolar part of the solute is too high.

Caption: Solute-solvent interaction logic model.

Rationale for Protocol Design

-

Use of Excess Solid: This ensures that the solvent is fully saturated with the solute, representing the true equilibrium solubility limit.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

-

Equilibration Time: Reaching equilibrium is not instantaneous. A 24-48 hour period allows the dissolution process to reach a steady state.

-

Filtration: Removing all particulate matter is crucial to prevent artificially high concentration readings and to protect the HPLC system.

Conclusion

While published quantitative solubility data for this compound is scarce, a detailed analysis of its molecular structure provides a reliable predictive framework. The compound is anticipated to exhibit high solubility in polar aprotic solvents, moderate solubility in polar protic and some nonpolar solvents, and poor solubility in water. For applications requiring precise concentration data, the robust, HPLC-based experimental protocol provided in this guide offers a validated method for in-house determination. By combining predictive chemical principles with rigorous experimental validation, researchers can effectively harness the full potential of this versatile chemical intermediate.

References

- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds.

- PubChem. (n.d.). This compound (C12H16INO3).

- Hoffman Fine Chemicals. (n.d.). CAS 157496-75-8 | tert-Butyl (2-iodo-4-methoxyphenyl)carbamate.

- BenchChem. (2025). Solubility of Tert-butyl N-(4-azidobutyl)carbamate in Organic Solvents: A Technical Guide.

Sources

Comprehensive Characterization Guide: tert-Butyl N-(4-iodo-2-methoxyphenyl)carbamate

The following in-depth technical guide details the characterization, synthesis context, and physical property determination for tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate .

Executive Summary

Compound Identity: this compound CAS Registry Number: Not widely indexed in open public databases (Parent Aniline CAS: 63478-30-6 or 1021298-74-5) Molecular Formula: C₁₂H₁₆INO₃ Molecular Weight: 349.17 g/mol

This guide addresses the physicochemical characterization of this compound, a critical intermediate often utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceutical agents. While the parent aniline (4-iodo-2-methoxyaniline) is a well-documented solid, the N-Boc protected derivative frequently presents as a low-melting solid or viscous oil depending on purity and solvent occlusion. This document provides the expected property ranges, synthesis logic, and a self-validating protocol for experimental melting point (MP) determination.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

Understanding the structural isomerism is vital. The target compound is the 4-iodo-2-methoxy isomer, distinct from the commercially common 2-iodo-4-methoxy analog.

| Feature | Target Compound | Common Isomer (Impurity Risk) |

| Systematic Name | tert-butyl (4-iodo-2-methoxyphenyl)carbamate | tert-butyl (2-iodo-4-methoxyphenyl)carbamate |

| Substituents | Iodine at C4, Methoxy at C2 | Iodine at C2, Methoxy at C4 |

| Electronic Effect | Methoxy is ortho to Nitrogen (Steric/Electronic influence on Boc) | Methoxy is para to Nitrogen |

| Physical State | Solid (Low Melting) / Semi-solid | Semi-solid / Oil |

Synthetic Relevance

This carbamate serves as a "masked" aniline. The Boc group protects the amine during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the C4-iodine site. The melting point is a critical quality attribute (CQA) to ensure the removal of the unreacted aniline precursor and Boc-anhydride byproducts.

Experimental Data & Expected Properties

Melting Point Data

Unlike high-melting pharmaceutical salts, this intermediate exhibits a relatively low melting point range due to the flexibility of the tert-butyl group and the disruption of crystal packing by the ortho-methoxy substituent.

| Parameter | Value / Range | Source / Note |

| Predicted MP | 85°C – 95°C | Estimated based on structural analogs (e.g., N-Boc-4-bromo-2-methoxyaniline). |

| Observed State | White to Off-white Crystalline Solid | High purity (>98%) required for crystallization. |

| Impurity Effect | Drops to < 60°C (Semi-solid/Oil) | Presence of 5% Boc₂O or residual solvent significantly depresses MP. |

| Parent Aniline MP | 85°C – 88°C | 4-iodo-2-methoxyaniline (Reference Standard). |

Critical Insight: If your isolated product is an oil, it does not necessarily indicate reaction failure. N-Boc anilines with ortho-substituents often exist as stable rotamers or supercooled liquids. Trituration with cold pentane or hexanes is required to induce crystallization.

Synthesis & Purification Logic

To accurately interpret melting point data, one must understand the impurities that affect it. The synthesis typically involves the protection of 4-iodo-2-methoxyaniline using di-tert-butyl dicarbonate (Boc₂O).

Reaction Pathway Diagram

Caption: Synthetic workflow converting the aniline precursor to the N-Boc protected target, highlighting purification steps critical for obtaining a solid suitable for MP determination.

Experimental Protocol: Melting Point Determination

Objective: Determine the melting point to validate identity and purity. Prerequisite: Sample must be dried under high vacuum (< 1 mbar) for 4 hours to remove solvent traces (DCM/Hexanes) which act as cryoscopic impurities.

Step-by-Step Methodology

-

Sample Preparation (Trituration):

-

If the sample is oily, dissolve in minimal diethyl ether (1 mL/g).

-

Add cold pentane (10 mL/g) dropwise with vigorous stirring.

-

Cool to -20°C for 2 hours. Filter the resulting white precipitate.

-

-

Capillary Loading:

-

Pack 2–3 mm of dry solid into a standard glass capillary tube.

-

Ensure the packing is uniform to prevent air pockets (which cause uneven heat transfer).

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus (e.g., Büchi or Mettler Toledo).

-

Start Temperature: 60°C.

-

Ramp Rate: 10°C/min until 75°C, then 1°C/min to the endpoint.

-

-

Observation Criteria:

-

Onset (T₁): First visible liquid droplet.

-

Clear Point (T₂): Complete disappearance of solid phase.

-

Decomposition Check: Watch for gas evolution (bubbling) or darkening (browning), which indicates thermal instability of the carbamate linkage (Boc groups can thermally cleave >150°C, but this compound melts lower).

-

Characterization Decision Tree

Caption: Logical flowchart for handling the compound based on its physical state to ensure accurate characterization.

Troubleshooting & Anomalies

Scenario A: Melting Point Depression (> 10°C lower than expected)

-

Cause: Residual tert-butanol (from Boc cleavage) or unreacted Boc₂O.

-

Solution: Recrystallize from Hexane/Ethyl Acetate (9:1).

Scenario B: Sample Decomposes before Melting

-

Cause: Presence of trace acid (catalyzes Boc removal).

-

Solution: Wash the organic layer with saturated NaHCO₃ during workup. Ensure the solid is acid-free.

Scenario C: Persistent Oil

-

Cause: Rotameric mixtures or supercooling.

-

Validation: Perform ¹H NMR in DMSO-d₆. Look for the characteristic tert-butyl singlet at ~1.5 ppm and the methoxy singlet at ~3.8 ppm. If the integration is correct, the oil is the pure product and can be used in subsequent steps without crystallization.

References

-

Parent Compound Data: Sigma-Aldrich. 2-Iodo-4-methoxyaniline Product Specification. (Accessed 2026).[1][2] (Note: This links to the 2-iodo-4-methoxy isomer; the 4-iodo-2-methoxy isomer is structurally analogous regarding physical state).

-

Boc-Protection Methodology

-

Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748.

-

-

General Characterization of Boc-Anilines

-

Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Group. Tetrahedron, 58(14), 2701-2724.

-

Disclaimer: Specific melting point values for proprietary intermediates may vary by polymorph and purity. The protocols above are designed to generate self-validated experimental data in the absence of a single authoritative literature value.

Sources

Methodological & Application

Suzuki-Miyaura coupling using tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate

An In-Depth Guide to Suzuki-Miyaura Coupling: Application & Protocol for tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of the Suzuki-Miyaura cross-coupling reaction using this compound. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and reproducible experimental design.

Introduction: The Power of Controlled C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Developed in the 1970s and recognized with the 2010 Nobel Prize in Chemistry, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on a specific, yet representative, substrate: this compound. This molecule presents a unique combination of features that informs our experimental strategy:

-

Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides towards the initial, crucial step of oxidative addition.[3]

-

Electron-Rich Ring: The presence of both a methoxy and a carbamate group donates electron density to the aromatic ring, which can influence reaction kinetics.[3]

-

Steric Hindrance: The ortho-methoxy group provides significant steric bulk adjacent to the reaction site, a critical factor in catalyst and ligand selection.

Understanding these characteristics is paramount to developing a successful and high-yielding coupling protocol.

The Catalytic Engine: Mechanism of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][3] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a square planar Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step is critically dependent on activation by a base.[5][6] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium and displaces the halide.[5][7]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Design: A Rational Approach

A successful protocol requires the careful selection of each component to address the specific challenges posed by the substrate.

-

Catalyst & Ligand Selection: The steric hindrance from the ortho-methoxy group on our substrate, this compound, necessitates a catalyst system that can accommodate this bulk. While simple catalysts like Pd(PPh₃)₄ may work, modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[8][9] These ligands promote both the oxidative addition and the final reductive elimination step, preventing the formation of inactive palladium species and increasing reaction rates.[9]

-

Base Selection: The base is crucial for activating the boronic acid.[6] For substrates with potentially base-sensitive functional groups like the Boc-carbamate, moderately strong inorganic bases are preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are effective in promoting transmetalation without causing significant hydrolysis of the protecting group.[6][9]

-

Solvent System: The reaction is typically run in a mixture of an organic solvent and water.[7][10] The water is essential for dissolving the inorganic base, while the organic solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF) solubilizes the organic substrate, boronic acid, and catalyst complex.[7][11] Degassing the solvents thoroughly is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid on a 1.0 mmol scale.

Table 1: Reagent List and Stoichiometry

| Reagent | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents | Role |

| This compound | 363.18 | 363 | 1.0 | 1.0 | Aryl Halide (Substrate) |

| Arylboronic Acid | Varies | - | 1.2 | 1.2 | Coupling Partner |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 18.3 | 0.02 | 0.02 (2 mol% Pd) | Catalyst Precursor |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 18.1 | 0.044 | 0.044 (4.4 mol%) | Ligand |

| K₂CO₃ (Potassium Carbonate) | 138.21 | 415 | 3.0 | 3.0 | Base |

| 1,4-Dioxane | - | 8 mL | - | - | Organic Solvent |

| Water (Degassed) | - | 2 mL | - | - | Aqueous Solvent |

Step-by-Step Methodology

-

Reaction Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (363 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (415 mg, 3.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and SPhos (18.1 mg, 0.044 mmol).

-

Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon or nitrogen gas. Repeat this "evacuate-backfill" cycle a total of three times to ensure all oxygen is removed.

-

Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask under a positive pressure of the inert gas.

-

Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously for the duration of the reaction (typically 4-12 hours).

-

Monitoring Progress: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be 20-30% ethyl acetate in hexanes.

-

Reaction Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Purification - Aqueous Wash: Combine the organic extracts and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification - Chromatography: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

-

Product Characterization: Combine the pure fractions and remove the solvent in vacuo. Obtain the final product mass to calculate the yield. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[12]

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| No or Low Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvents; Wet reagents. | Use fresh catalyst and ligand; Ensure solvents are thoroughly degassed; Dry base and other reagents in an oven. |

| Incorrect base or solvent system. | Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, 2-MeTHF/H₂O).[7][10] | |

| Side Product Formation | Protodeboronation of boronic acid. | Use a slight excess of boronic acid (1.2-1.5 equiv.); Ensure the base is not too strong or the temperature too high. |

| Homocoupling of boronic acid. | Ensure the reaction is strictly anaerobic; Lower catalyst loading. | |

| Hydrolysis of Boc-carbamate. | Use a milder base (K₂CO₃ instead of K₃PO₄ or hydroxides); Avoid unnecessarily high temperatures or long reaction times. |

Safety and Handling

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere whenever possible.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Pressure: Never heat a completely sealed vessel, as pressure can build up and cause an explosion.[4] If using a sealed microwave vial, ensure it is not filled more than 2/3 full and use a blast shield.[4]

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wang, D., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Retrieved from [Link]

-

NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

-

Barder, T. E., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

-

Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

-

RSC Publishing. (n.d.). Sterically hindered selenoether ligands: palladium(ii) complexes as catalytic activators for Suzuki–Miyaura coupling. Retrieved from [Link]

-

Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

-

SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]

-

PMC. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

-

Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

NSF Public Access Repository. (2021, April 30). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 157496-75-8 | tert-Butyl (2-iodo-4-methoxyphenyl)carbamate. Retrieved from [Link]

-

PMC. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Retrieved from [Link]

-

MDPI. (2017, March 23). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H16INO3). Retrieved from [Link]

-

PMC. (n.d.). tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Lab Reporter [fishersci.se]

- 3. Yoneda Labs [yonedalabs.com]

- 4. youtube.com [youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: An Optimized Protocol for the Acid-Catalyzed Boc Deprotection of N-(4-iodo-2-methoxyphenyl)carbamate

Introduction: Navigating the Challenges of Amine Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2][3] Its stability under a wide range of nucleophilic and basic conditions, coupled with its straightforward removal under acidic conditions, makes it an invaluable tool in the construction of complex molecules, particularly in peptide and pharmaceutical chemistry.[1][2]

This application note provides a detailed and optimized protocol for the deprotection of a specific, electronically-rich substrate: N-(4-iodo-2-methoxyphenyl)carbamate. The resulting product, 4-iodo-2-methoxyaniline, is a valuable building block in medicinal chemistry, appearing in the structure of various targeted therapeutic agents. The presence of an electron-donating methoxy group and a potentially labile iodo substituent on the aromatic ring necessitates a carefully optimized protocol to ensure high yield and purity, avoiding common side reactions associated with acid-catalyzed deprotection.

The Mechanism: Unveiling the Acid-Catalyzed Pathway

The standard method for Boc deprotection proceeds via an acid-catalyzed pathway, most commonly employing trifluoroacetic acid (TFA).[3][4] The mechanism involves a three-step sequence that efficiently liberates the free amine.[2][5]

-

Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by the acid (H⁺), enhancing the electrophilicity of the carbonyl carbon.[2][5]

-

Fragmentation: The protonated intermediate then undergoes fragmentation. This step is driven by the formation of two highly stable species: a tertiary carbocation (the tert-butyl cation) and a transient carbamic acid.[1][4]

-

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[5] The amine is typically protonated by the excess acid in the medium, forming an ammonium salt.

Caption: Acid-catalyzed Boc deprotection mechanism and potential side reaction.

A critical challenge with electron-rich substrates is the potential for the highly electrophilic tert-butyl cation to act as an alkylating agent, leading to undesired t-butylation of the aromatic ring.[6][7] The optimized protocol below is designed to minimize this side reaction.

Optimized Experimental Protocol

This protocol has been validated to provide high yields and purity for the deprotection of N-(4-iodo-2-methoxyphenyl)carbamate.

Materials & Equipment

-

Reagents:

-

N-(4-iodo-2-methoxyphenyl)carbamate

-

Dichloromethane (DCM), anhydrous grade

-

Trifluoroacetic acid (TFA), reagent grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

-

Step-by-Step Methodology

-

Dissolution: Dissolve N-(4-iodo-2-methoxyphenyl)carbamate (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: While stirring at room temperature (20–25 °C), add trifluoroacetic acid (TFA) (10–20 eq) to the solution. A common and effective approach is to use a 1:1 to 1:4 mixture of TFA:DCM by volume.[6]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the deprotection by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material is fully consumed. This typically takes 30 minutes to 2 hours.[6] The evolution of CO₂ gas may be observed.[5]

-

Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM. The resulting residue will be the crude amine as its trifluoroacetate salt.

-

Neutralization & Extraction:

-

Dissolve the residue in DCM.

-

Carefully transfer the solution to a separatory funnel and add saturated aqueous NaHCO₃ solution to neutralize the acidic salt. Caution: CO₂ evolution will cause pressure buildup. Swirl gently at first and vent frequently.

-

Continue adding NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (test with pH paper).

-

Separate the layers and extract the aqueous layer two more times with DCM.

-

-

Washing & Drying: Combine the organic layers and wash once with deionized water, followed by one wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Final Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the purified 4-iodo-2-methoxyaniline. The product is often of sufficient purity for subsequent steps without further purification.

Caption: Step-by-step workflow for the optimized Boc deprotection protocol.

Data Summary and Protocol Justification

The conditions outlined in this protocol are selected to maximize efficiency while minimizing side-product formation.

| Parameter | Optimized Condition | Rationale |

| Acid/Solvent System | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | TFA is a strong acid that effectively cleaves the Boc group and is highly volatile, simplifying its removal.[2][3] DCM is an inert solvent that provides excellent solubility for both the substrate and reagents. |

| TFA:DCM Ratio | 1:4 to 1:1 (v/v) | This concentration range ensures a sufficient excess of acid to drive the reaction to completion quickly without being overly concentrated, which could promote side reactions.[6] |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically fast enough at room temperature. Elevated temperatures are unnecessary and could increase the risk of t-butylation or degradation of the iodo-substituted ring. |

| Reaction Time | 30 - 120 minutes | This timeframe is typical for complete conversion of electron-rich N-aryl carbamates. Reaction progress should always be confirmed by TLC.[4][6] |

| Typical Yield | >95% | Following the described work-up, isolated yields are consistently high. |

| Purity | High (>98%) | The protocol generally yields a product of high purity, suitable for direct use in subsequent synthetic steps. |

Alternative Methodologies

While the TFA/DCM system is robust, certain substrates or synthetic schemes may require alternative conditions. Other established methods for Boc deprotection include:

-

HCl in Organic Solvents: A 4M solution of HCl in 1,4-dioxane or ethyl acetate is a common alternative to TFA.[6][8] The product is often isolated as a stable hydrochloride salt.

-

Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect Boc cleavage under milder, non-protic conditions, which can be advantageous for substrates with other acid-sensitive functional groups.[3][9]

-

Thermal Deprotection: In some cases, heating the Boc-protected amine, sometimes in a high-boiling solvent like trifluoroethanol (TFE), can cause thermolytic cleavage of the protecting group.[10][11]

-

Aqueous Conditions: For a "greener" approach, some Boc groups can be cleaved by heating in water near its reflux temperature, eliminating the need for organic solvents and strong acids.[9]

The choice of method should always be tailored to the specific substrate and the overall synthetic strategy.

Conclusion

This application note provides a reliable, high-yielding, and optimized protocol for the Boc deprotection of N-(4-iodo-2-methoxyphenyl)carbamate. By utilizing a well-established TFA/DCM system at room temperature and employing a careful work-up procedure, researchers can efficiently generate the valuable 4-iodo-2-methoxyaniline intermediate in high purity. Understanding the underlying mechanism and potential side reactions allows for intelligent troubleshooting and adaptation of the protocol for a range of electronically-rich aromatic substrates.

References

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

-

YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]

-

Tummatorn, J., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]

-

Fallon, T., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. Available at: [Link]

-

ResearchGate. Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. Available at: [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Available at: [Link]

-

Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Strategic Utilization of tert-Butyl N-(4-iodo-2-methoxyphenyl)carbamate in High-Throughput Medicinal Chemistry

Executive Summary

In the architecture of modern kinase inhibitors and GPCR ligands, the 2-methoxy-4-substituted aniline motif is ubiquitous (e.g., Osimertinib analogs, various benzothiazoles). tert-Butyl N-(4-iodo-2-methoxyphenyl)carbamate serves as a high-value "orthogonal" intermediate. Its value lies in the reactivity differential between the C4-iodine (highly reactive to Pd-catalyzed cross-coupling) and the Boc-protected amine (inert until acidic activation).

This Application Note details the physicochemical profile, synthesis, and downstream utilization of this intermediate. We provide validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings that preserve the Boc protecting group, enabling a modular "plug-and-play" approach to library generation.

Physicochemical Profile & Stability

Note: Values are based on structural analogs and calculated properties for this specific carbamate.

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 349.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in DCM, THF, EtOAc, DMSO; Low in Water, Hexanes |

| Stability | Stable at RT; Light sensitive (due to C-I bond); Acid labile (Boc) |

| Reactive Handles | 1.[1][2][3][4][5][6][7][8][9] Aryl Iodide (Cross-coupling) 2. Carbamate (Acid deprotection) |

Synthesis of the Intermediate

While commercially available, in-house preparation allows for cost-effective scale-up from the cheaper precursor, 4-iodo-2-methoxyaniline.

Protocol: Boc-Protection of 4-Iodo-2-methoxyaniline

Objective: Selectively protect the amine without affecting the aryl iodide.

Reagents:

-

4-Iodo-2-methoxyaniline (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

4-Dimethylaminopyridine (DMAP) (0.05 equiv)

-

Triethylamine (

) (1.2 equiv) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Dissolution: Charge a round-bottom flask with 4-iodo-2-methoxyaniline and DCM (concentration ~0.2 M).

-

Base Addition: Add

and DMAP. Stir at 0°C for 10 minutes. -

Reaction: Add

(dissolved in minimal DCM) dropwise. -

Monitoring: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The free aniline spot (

) should disappear, replaced by the less polar carbamate ( -

Work-up: Wash reaction mixture with 1N HCl (to remove DMAP/unreacted amine), then saturated

, then brine. -

Purification: Dry over

, concentrate, and recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Yield Expectation: >90%

Divergent Workflow Visualization

The following diagram illustrates the "Hub-and-Spoke" utility of this intermediate.

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the iodine and Boc-amine handles.

Key Application Protocols

Module A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Rationale: The iodine atom at C4 is highly reactive, allowing the use of milder Pd catalysts and lower temperatures, which minimizes thermal degradation of the Boc group.

Reagents:

-

Aryl Boronic Acid (1.2 equiv)[4]

-

Catalyst:

(0.05 equiv)-

Why? The bidentate dppf ligand prevents

-hydride elimination and is robust against oxidation.

-

-

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Protocol:

-

Degassing: Combine intermediate, boronic acid, base, and solvent in a microwave vial or pressure tube. Sparge with Argon for 10 minutes.

-

Catalyst Addition: Add

quickly under Argon flow. Seal the vessel. -

Heating: Heat to 80°C for 4–12 hours.

-

Note: Avoid temperatures >100°C to prevent thermal Boc-cleavage.

-

-

Work-up: Dilute with EtOAc, wash with water. Filter through Celite to remove Pd black.

-

Purification: Silica gel chromatography.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: Introducing solubilizing groups (e.g., morpholine, N-methylpiperazine) at the C4 position is common in drug design.

Critical Constraint: Strong alkoxide bases (e.g., NaOtBu) at high temperatures can sometimes attack the carbamate. We utilize Cesium Carbonate (

Reagents:

-

Secondary Amine (e.g., Morpholine) (1.2 equiv)

-

Catalyst:

(0.02 equiv) -

Ligand: Xantphos (0.04 equiv)

-

Why? Xantphos has a wide bite angle, facilitating the reductive elimination step for C-N bond formation.

-

-

Base:

(2.0 equiv) -

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Protocol:

-

Pre-complexation: Mix

and Xantphos in the solvent and stir for 5 mins under Argon to form the active catalyst species. -

Addition: Add the intermediate, amine, and

. -

Reaction: Heat at 90–100°C for 12–16 hours.

-

Work-up: Filter through a silica pad (eluting with EtOAc) to remove inorganic salts.

-

Purification: Flash chromatography.

Module C: Boc-Deprotection & Cyclization

Rationale: Once the C4 position is functionalized, the amine must be liberated for the final scaffold assembly (e.g., reacting with acryloyl chloride to form covalent inhibitors).

Reagents:

-

Trifluoroacetic acid (TFA)[1]

-

Dichloromethane (DCM)

Protocol:

-

Dissolution: Dissolve the C4-functionalized intermediate in DCM (0.1 M).

-

Acidolysis: Add TFA (20% v/v final concentration).

-

Scavenging (Optional): If the C4 substituent is electron-rich (e.g., indole), add triethylsilane (TES) (2.0 equiv) to scavenge the tert-butyl cation and prevent re-alkylation.

-

Reaction: Stir at RT for 1–2 hours.

-

Work-up: Concentrate in vacuo. Azeotrope with toluene twice to remove residual TFA. The product is obtained as a TFA salt, ready for coupling.

Safety & Handling

-

Aryl Iodides: Generally light-sensitive. Store in amber vials.

-

Palladium Catalysts: Potential heavy metal toxicity. Use scavenging resins (e.g., SiliaMetS® Thiol) during purification if the compound is intended for biological assays.

-

TFA: Corrosive and volatile. Handle in a fume hood.

References

- Synthesis of Boc-Anilines: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006.

-

Suzuki Coupling of Boc-Protected Haloanilines: Littke, A. F.; Dai, C.; Fu, G. C. J. Am. Chem. Soc.2000 , 122, 4020–4028.[11] Link (Demonstrates Pd-catalyzed coupling versatility).

-

Buchwald-Hartwig Conditions: Surry, D. S.; Buchwald, S. L. Chem. Sci.2011 , 2, 27–50. Link (Review of dialkylbiaryl phosphine ligands like Xantphos/BrettPhos).

-

Medicinal Chemistry Relevance: Finlay, M. R. V. et al. "Discovery of AZD9291 (Osimertinib)..." J. Med. Chem.2014 , 57, 8249–8267. Link (Illustrates the utility of methoxy-aniline cores in EGFR inhibitors).

-

General Reactivity of 2-iodo-4-methoxyaniline: BenchChem Safety & Application Guide. Link (General safety data for the parent aniline).

Sources

- 1. rsc.org [rsc.org]

- 2. PubChemLite - this compound (C12H16INO3) [pubchemlite.lcsb.uni.lu]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. Suzuki Coupling [organic-chemistry.org]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl N-(4-iodo-2-methoxyphenyl)carbamate

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2][3] This guide focuses on a particularly valuable synthetic intermediate: tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate .

This substrate is a trifecta of synthetic utility:

-

The aryl iodide provides a highly reactive site for palladium-catalyzed reactions, generally offering faster oxidative addition compared to corresponding bromides or chlorides.[4][5]

-

The tert-butyl carbamate (Boc) group serves as a robust and widely-used protecting group for the aniline nitrogen.[6][7] It is stable under many cross-coupling conditions yet can be readily removed under acidic conditions, revealing a free amine for subsequent functionalization.[8]

-

The ortho-methoxy group electronically modifies the aromatic ring and provides a potential handle for further transformations or can play a role in modulating the biological activity of the final compound.

This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for employing this building block in three seminal palladium-catalyzed reactions: the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. The focus is not only on the procedural steps but on the underlying chemical logic, empowering users to adapt and troubleshoot these powerful transformations.

The Engine of Innovation: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational optimization and troubleshooting. These reactions universally proceed through a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[9][10]

The three core phases of the cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate. This is often the rate-determining step of the overall cycle.[1][9]

-

Transmetalation / Carbopalladation: In reactions like the Suzuki and Sonogashira couplings, an organometallic coupling partner transfers its organic group to the palladium center (Transmetalation). In the Heck reaction, an alkene coordinates to and inserts into the aryl-palladium bond (Carbopalladation or Migratory Insertion).

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Application Protocol I: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, celebrated for its high functional group tolerance, mild conditions, and the low toxicity of its boronic acid and ester reagents.[11][12] This protocol details the coupling of this compound with a representative arylboronic acid.

Experimental Protocol

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)

-

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2–6 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (2.0–3.0 equiv)

-

1,4-Dioxane and Water (e.g., 5:1 v/v), degassed

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

-

Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ and the SPhos ligand. Add them to the Schlenk flask.

-

Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Typical Suzuki Coupling Parameters

| Parameter | Condition/Reagent | Rationale & Expert Insights |

| Palladium Pre-catalyst | Pd(OAc)₂ (2 mol%) | A stable, common, and cost-effective Pd(II) source that is efficiently reduced in situ to the active Pd(0) species.[12] |

| Ligand | SPhos (4 mol%) | A bulky, electron-rich biarylphosphine ligand that promotes rapid oxidative addition and reductive elimination, enabling high catalyst turnover and coupling of challenging substrates.[12][13] |

| Base | K₃PO₄ (2.5 equiv) | An effective base for activating the boronic acid to form a boronate species, which is essential for efficient transmetalation.[13][14] |

| Solvent | 1,4-Dioxane/H₂O (5:1) | Dioxane effectively solubilizes the organic components, while water aids in dissolving the inorganic base.[15] Degassing is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligand. |

| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without promoting significant side reactions like protodeboronation of the boronic acid. |

| Typical Yield | 85–98% | Aryl iodides are highly reactive substrates for Suzuki couplings, generally leading to excellent yields. |

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Application Protocol II: Heck-Mizoroki Reaction

The Heck reaction is a powerful method for the arylation of alkenes, producing substituted olefins that are valuable precursors in synthesis.[10][16] It is distinct from the Suzuki coupling in that it does not require a pre-formed organometallic reagent for the coupling partner, instead using a simple alkene.

Experimental Protocol

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., Styrene, Butyl Acrylate) (1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2–5 mol%)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Setup: To a dry Schlenk flask, add this compound and Pd(OAc)₂ under a counterflow of inert gas.

-

Solvent and Reagents: Add anhydrous DMF, the alkene, and the base (e.g., Et₃N) via syringe.

-

Reaction: Heat the mixture with stirring in a preheated oil bath at 100–120 °C.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract several times with diethyl ether or ethyl acetate. Combine the organic extracts, wash with water and then brine, dry over Na₂SO₄, and filter.

-

Purification: Remove the solvent under reduced pressure and purify the resulting residue by flash column chromatography to isolate the substituted alkene product.

Data Presentation: Typical Heck Reaction Parameters

| Parameter | Condition/Reagent | Rationale & Expert Insights |

| Palladium Pre-catalyst | Pd(OAc)₂ (3 mol%) | A reliable and common catalyst for Heck reactions.[2] Phosphine-free conditions are often successful, though adding a ligand like PPh₃ can sometimes improve results. |

| Alkene Partner | Butyl Acrylate (1.5 equiv) | Electron-poor alkenes like acrylates are excellent substrates for the Heck reaction. An excess is used to ensure complete consumption of the more valuable aryl iodide. |

| Base | Et₃N (2.0 equiv) | An organic base is often used to neutralize the HI formed during the catalytic cycle, which regenerates the Pd(0) catalyst.[2][10] It also serves as a solvent in some cases. |

| Solvent | DMF | A polar aprotic solvent that effectively solubilizes the reactants and catalyst, facilitating the reaction.[2][17] |

| Temperature | 110 °C | Higher temperatures are often required for Heck reactions compared to Suzuki couplings to promote the carbopalladation and β-hydride elimination steps. |

| Typical Yield | 70–90% | Good to excellent yields are expected given the high reactivity of the aryl iodide substrate. |

Heck-Mizoroki Catalytic Cycle

Caption: Catalytic cycle for the Heck-Mizoroki reaction.

Application Protocol III: Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[18][19] The classic protocol utilizes a dual-catalyst system of palladium and copper(I), which allows the reaction to proceed under remarkably mild conditions.[4]

Experimental Protocol

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1–3 mol%)

-

Copper(I) Iodide (CuI) (2–5 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Atmosphere Exchange: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Reagents: Add anhydrous THF followed by the amine base (e.g., Et₃N). Finally, add the terminal alkyne via syringe.

-

Reaction: Stir the reaction mixture at room temperature. Gentle heating (40–50 °C) may be required for less reactive alkynes. The reaction is often accompanied by the formation of a salt precipitate.

-

Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove salts and catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Dissolve the residue in a suitable solvent and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to obtain the desired arylalkyne product.

Data Presentation: Typical Sonogashira Coupling Parameters

| Parameter | Condition/Reagent | Rationale & Expert Insights |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | A highly effective and commercially available Pd(II) pre-catalyst that is readily reduced in situ. |

| Copper Co-catalyst | CuI (4 mol%) | The copper(I) salt is crucial. It reacts with the alkyne and base to form a copper(I) acetylide intermediate, which undergoes rapid transmetalation with the Pd(II) complex. This allows the reaction to occur at much lower temperatures.[4][5] |

| Base/Solvent | Et₃N | The amine base serves two roles: it deprotonates the terminal alkyne and neutralizes the HI produced in the cycle. It can often be used as both the base and co-solvent.[18] |

| Solvent | THF | A good solvent for solubilizing the organic reactants. |

| Temperature | Room Temperature | The high reactivity of the aryl iodide combined with the dual Pd/Cu catalytic system makes room temperature reactions highly feasible, which is a major advantage of the Sonogashira coupling.[4] |

| Typical Yield | 80–95% | Excellent yields are common for this transformation with aryl iodides. |

Sonogashira Dual Catalytic Cycle

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

Conclusion

This compound stands out as a highly effective and versatile building block for advanced organic synthesis. Its structural features are ideally suited for modern palladium-catalyzed cross-coupling chemistry. The protocols provided herein for the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions offer reliable and robust pathways to a diverse range of complex molecules. By understanding the mechanistic principles behind these transformations and carefully controlling the key reaction parameters—catalyst, ligand, base, and solvent—researchers can confidently leverage this substrate to accelerate their discovery programs in medicine, materials, and beyond.

References

- Suzuki reaction - Wikipedia.

- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.

- Suzuki Coupling - Organic Chemistry Portal.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.

- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.

- Cross-Coupling Reactions Guide.

- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.

- Ligand electronic influence in Pd-c

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).

- Heck reaction - Wikipedia.

- Heck Reaction - Organic Chemistry Portal.

- Sonogashira Coupling - Organic Chemistry Portal.

- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Public

-

PEPPSI-Type Pd(II)—NHC Complexes on the Base of p-tert-Butylthiacalix[13]arene: Synthesis and Catalytic Activities - MDPI.

- Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv

- Sonogashira coupling - Wikipedia.

- Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine - Benchchem.

- Sonogashira Coupling - Chemistry LibreTexts.

- Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Public

- The Suzuki Reaction - Andrew G Myers Research Group.

- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.

- tert-Butyl N-(4-azidobutyl)

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]